methyl 3-(1H-indol-3-yl)-2-nitro-3-phenylpropanoate
Overview
Description
Methyl 3-(1H-indol-3-yl)-2-nitro-3-phenylpropanoate is a complex organic compound that belongs to the family of indole derivatives Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(1H-indol-3-yl)-2-nitro-3-phenylpropanoate typically involves multi-step organic reactions. One common method starts with the nitration of an indole derivative, followed by esterification and subsequent reactions to introduce the phenyl and nitro groups. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. The choice of reagents, catalysts, and solvents is optimized to minimize costs and environmental impact while maximizing yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(1H-indol-3-yl)-2-nitro-3-phenylpropanoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Methyl 3-(1H-indol-3-yl)-2-nitro-3-phenylpropanoate has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of more complex molecules and can be used in the study of reaction mechanisms and kinetics.
Biology: The compound’s derivatives have shown potential in biological assays, including antimicrobial and anticancer activities.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which methyl 3-(1H-indol-3-yl)-2-nitro-3-phenylpropanoate exerts its effects is primarily through its interaction with biological molecules. The indole ring can interact with various enzymes and receptors, modulating their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
1H-Indole-3-carbaldehyde: Another indole derivative with significant biological activity.
3-Methyl-2-phenyl-1-substituted-indole: Known for its anti-inflammatory and analgesic properties.
Indole-3-acetic acid: A plant hormone with various applications in agriculture and biology.
Uniqueness
Methyl 3-(1H-indol-3-yl)-2-nitro-3-phenylpropanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications .
Properties
IUPAC Name |
methyl 3-(1H-indol-3-yl)-2-nitro-3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-24-18(21)17(20(22)23)16(12-7-3-2-4-8-12)14-11-19-15-10-6-5-9-13(14)15/h2-11,16-17,19H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCGXBTKYDQGCMJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C(C1=CC=CC=C1)C2=CNC3=CC=CC=C32)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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